N-(2-Amino-5-pyrimidinyl)-N'-[(1R)-1-(5,7-difluoro-3-methyl-2-benzofuranyl)-2,2,2-trifluoroethyl]urea
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Overview
Description
STX-478 is a novel, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), specifically designed to target mutant forms of PI3Kα. This compound has shown significant promise in preclinical studies for its ability to selectively inhibit mutant PI3Kα without affecting the wild-type enzyme, thereby reducing associated toxicities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STX-478 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the pyrimidine core through a series of condensation reactions.
Functionalization: Introduction of functional groups such as fluorine atoms and nitrogen-containing moieties to enhance the compound’s activity and selectivity.
Final assembly: Coupling of the core structure with other intermediates under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of STX-478 would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
STX-478 primarily undergoes:
Substitution reactions: Introduction of various functional groups to the core structure.
Condensation reactions: Formation of the pyrimidine core.
Oxidation and reduction reactions: Modifications to enhance activity and selectivity
Common Reagents and Conditions
Reagents: Common reagents include fluorinating agents, nitrogen sources, and coupling agents.
Major Products
The major product of these reactions is the final STX-478 compound, characterized by its pyrimidine core and functional groups that confer its selective inhibitory properties .
Scientific Research Applications
STX-478 has a wide range of applications in scientific research, particularly in the fields of:
Cancer research: Used to study the inhibition of mutant PI3Kα in various cancer models, including breast, gynecological, and head and neck cancers
Drug development: As a lead compound for developing new therapies targeting PI3Kα mutations.
Biological studies: Investigating the role of PI3Kα in cellular signaling pathways and its implications in oncogenesis
Mechanism of Action
STX-478 exerts its effects by selectively binding to the mutant forms of PI3Kα, inhibiting its activity. This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth and survival. By targeting the mutant enzyme, STX-478 spares the wild-type enzyme, thereby reducing the risk of metabolic dysfunction and other side effects .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: Another PI3Kα inhibitor that targets both wild-type and mutant forms, but with higher associated toxicities.
BYL719: Similar to alpelisib, it inhibits both forms of PI3Kα but is less selective compared to STX-478.
Uniqueness of STX-478
STX-478 stands out due to its:
Selectivity: Specifically targets mutant PI3Kα, reducing off-target effects.
Efficacy: Demonstrates robust tumor regression in preclinical models without causing metabolic dysfunction
Properties
Molecular Formula |
C16H12F5N5O2 |
---|---|
Molecular Weight |
401.29 g/mol |
IUPAC Name |
1-(2-aminopyrimidin-5-yl)-3-[(1R)-1-(5,7-difluoro-3-methyl-1-benzofuran-2-yl)-2,2,2-trifluoroethyl]urea |
InChI |
InChI=1S/C16H12F5N5O2/c1-6-9-2-7(17)3-10(18)12(9)28-11(6)13(16(19,20)21)26-15(27)25-8-4-23-14(22)24-5-8/h2-5,13H,1H3,(H2,22,23,24)(H2,25,26,27)/t13-/m1/s1 |
InChI Key |
LGPNQALKGDDVBD-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=C(OC2=C1C=C(C=C2F)F)[C@H](C(F)(F)F)NC(=O)NC3=CN=C(N=C3)N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2F)F)C(C(F)(F)F)NC(=O)NC3=CN=C(N=C3)N |
Origin of Product |
United States |
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